
1,3lambda~6~-Oxathiane-3,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Oxathiane 3,3-dioxide: is an organic compound with the molecular formula C₄H₈O₃S . It is a heterocyclic compound containing a six-membered ring with one oxygen and one sulfur atom. . It is characterized by its relatively high boiling point of 339.691°C at 760 mmHg and a density of 1.308 g/cm³ .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,3-Oxathiane 3,3-dioxide can be synthesized through the reaction of methyl esters with 2,2-dimethyl-4-lithio-1,3-oxathiane 3,3-dioxide followed by treatment with silica gel. This reaction yields γ-hydroxy ketones . Another method involves the (thio)acetalization reaction of 2,2-bis(mercaptomethyl)-1,3-propanediol leading to the formation of bis(1,3-oxathiane) derivatives .
Industrial Production Methods: Industrial production methods for 1,3-oxathiane 3,3-dioxide are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications, ensuring the availability of the compound for various uses.
Analyse Chemischer Reaktionen
Types of Reactions: 1,3-Oxathiane 3,3-dioxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols or sulfides.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Metal hydrides like lithium aluminum hydride are commonly employed.
Substitution: Alkyl halides and carbonyl compounds are typical reagents used in substitution reactions.
Major Products Formed:
γ-Hydroxyketones: Formed from the reaction with aldehydes.
Sulfoxides and Sulfones: Products of oxidation reactions.
Thiols and Sulfides: Products of reduction reactions.
Wissenschaftliche Forschungsanwendungen
1,3-Oxathiane 3,3-dioxide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of γ-hydroxyketones.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Wirkmechanismus
The mechanism of action of 1,3-oxathiane 3,3-dioxide involves its reactivity at the sulfur and oxygen atoms. The compound can undergo lithiation at the C-4 position, which reveals that the oxygen function destabilizes the sulfonyl carbanion in this ring system . This reactivity is crucial for its use in various synthetic applications.
Vergleich Mit ähnlichen Verbindungen
1,3-Dioxane: Contains two oxygen atoms in the ring.
1,3-Dithiane: Contains two sulfur atoms in the ring.
Spiro[5.5]undecane derivatives: These compounds exhibit similar structural features with heteroatoms in the ring
Uniqueness: 1,3-Oxathiane 3,3-dioxide is unique due to its combination of oxygen and sulfur atoms in the ring, which imparts distinct chemical reactivity and stability compared to its analogs. This makes it a valuable compound in synthetic organic chemistry and various industrial applications.
Eigenschaften
CAS-Nummer |
109577-03-9 |
|---|---|
Molekularformel |
C4H8O3S |
Molekulargewicht |
136.17 g/mol |
IUPAC-Name |
1,3-oxathiane 3,3-dioxide |
InChI |
InChI=1S/C4H8O3S/c5-8(6)3-1-2-7-4-8/h1-4H2 |
InChI-Schlüssel |
CFROQNJYXPQWPB-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCS(=O)(=O)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(8S,9S,10S,13R,14S,17S)-17-Ethyl-10,13-dimethylhexadecahydrospiro[cyclopenta[a]phenanthrene-2,1'-cyclopropane]](/img/structure/B14329760.png)
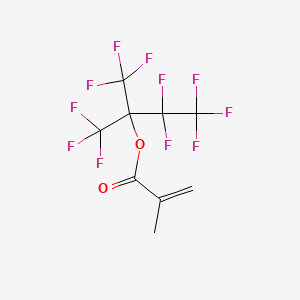
![1,2-Difluoro-4-[(4-pentylphenyl)ethynyl]benzene](/img/structure/B14329769.png)

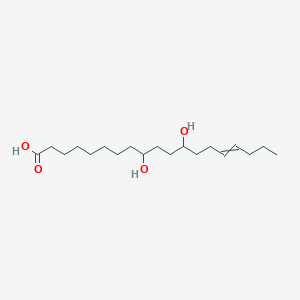
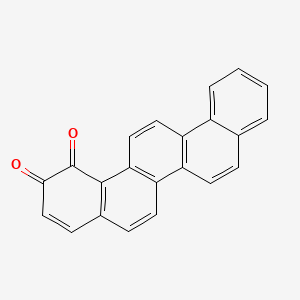
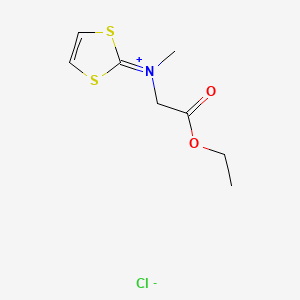
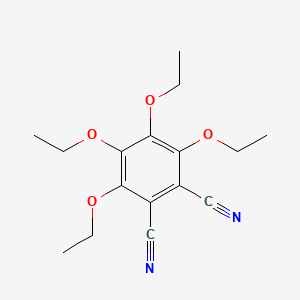

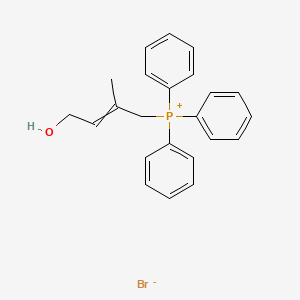

![[(Dodecyltellanyl)ethynyl]benzene](/img/structure/B14329811.png)
![Benzamide, N-[2-(1-methylethenyl)phenyl]-](/img/structure/B14329835.png)
![Methyl 2-[(2-chlorophenyl)methylidene]-5-phenylpent-4-ynoate](/img/structure/B14329837.png)
